An In-depth Technical Guide to 2-Fluoro-4-iodophenol (CAS: 2713-28-2)
An In-depth Technical Guide to 2-Fluoro-4-iodophenol (CAS: 2713-28-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-iodophenol, a key building block in medicinal chemistry and materials science. Its unique substitution pattern offers versatile reactivity for the synthesis of complex molecules.
Chemical and Physical Properties
2-Fluoro-4-iodophenol is a halogenated phenol derivative with the molecular formula C₆H₄FIO.[1] It typically appears as a yellow to light yellow or brown liquid or a low-melting solid.[1] The presence of both fluorine and iodine atoms on the phenolic ring imparts distinct chemical properties that are highly valuable in organic synthesis.
Table 1: Physical and Chemical Properties of 2-Fluoro-4-iodophenol
| Property | Value | Reference |
| CAS Number | 2713-28-2 | [1] |
| Molecular Formula | C₆H₄FIO | [1] |
| Molecular Weight | 238.00 g/mol | [1][2] |
| Appearance | Yellow to light yellow or brown liquid to low melting solid | [1] |
| Purity | ≥ 95% | [1] |
| Boiling Point | 238.1±25.0 °C (Predicted) | |
| Density | 2.085±0.06 g/cm³ (Predicted) | |
| pKa | 8.10±0.18 (Predicted) | |
| Storage Conditions | Store at 0 - 8 °C, in a dark, dry place. | [1] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 2-Fluoro-4-iodophenol.
Table 2: Spectral Data for 2-Fluoro-4-iodophenol
| Technique | Data | Reference |
| ¹H NMR | (CDCl₃) δ 7.3-7.4 (m, 2H), 6.75 (t, J=8.8 Hz, 1H), 5.17 (s, 1H) | [3] |
| ¹³C NMR | Predicted shifts can be calculated using standard software. Experimental data is recommended for confirmation. The carbon attached to fluorine will show a characteristic large coupling constant (¹J C-F). | |
| FT-IR | Characteristic peaks are expected for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), C-F stretching (~1100-1200 cm⁻¹), and C-I stretching (~500-600 cm⁻¹), as well as aromatic C-H and C=C stretching. | |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 238. The fragmentation pattern would likely involve the loss of I, F, CO, and other characteristic fragments of substituted phenols. |
Synthesis of 2-Fluoro-4-iodophenol
A common laboratory-scale synthesis involves the direct iodination of 2-fluorophenol.
Experimental Protocol: Iodination of 2-Fluorophenol
Materials:
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2-Fluorophenol
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Iodine
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Concentrated Ammonia
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Ethyl Acetate
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Water
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5% Sodium Bisulfite Solution
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Brine
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Anhydrous Magnesium Sulfate
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Silica Gel
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Dichloromethane
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Ethyl Acetate
Procedure: [3]
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Dissolve 2-fluorophenol (1 equivalent) in concentrated ammonia at room temperature.
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Add iodine (1 equivalent) in a single portion to the stirring solution.
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Stir the reaction mixture overnight at room temperature.
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Remove the solvent by evaporation under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Wash the organic phase sequentially with a 5% sodium bisulfite solution and brine.
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Dry the organic phase over anhydrous magnesium sulfate and filter.
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Concentrate the filtrate to dryness under reduced pressure.
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Purify the residue by silica gel column chromatography using a dichloromethane/ethyl acetate (9:1) eluent system to afford 2-fluoro-4-iodophenol.
Synthesis Workflow Diagram
Caption: Laboratory synthesis workflow for 2-Fluoro-4-iodophenol.
Applications in Drug Development and Organic Synthesis
2-Fluoro-4-iodophenol is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][4] The presence of two different halogen atoms at specific positions allows for selective functionalization through various cross-coupling reactions. The iodine atom is more reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds while leaving the fluorine atom intact for potential subsequent transformations.
Key Synthetic Transformations
4.1.1. Suzuki Coupling
This reaction is used to form a carbon-carbon bond between the aryl iodide and a boronic acid or ester.
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General Protocol:
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Combine 2-Fluoro-4-iodophenol, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., toluene, dioxane, DMF).
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Heat the mixture under an inert atmosphere until the reaction is complete.
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Perform an aqueous workup and purify the product by chromatography.
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4.1.2. Sonogashira Coupling
This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.
-
General Protocol:
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To a solution of 2-Fluoro-4-iodophenol and a terminal alkyne in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
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After completion, perform a standard workup and purification.
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4.1.3. Buchwald-Hartwig Amination
This reaction is employed to form a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine.
-
General Protocol:
-
Combine 2-Fluoro-4-iodophenol, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Heat the mixture under an inert atmosphere.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product.
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Representative Reaction Diagram: Suzuki Coupling
Caption: Suzuki coupling of 2-Fluoro-4-iodophenol.
Safety and Handling
2-Fluoro-4-iodophenol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
Table 3: GHS Hazard Information for 2-Fluoro-4-iodophenol
| Hazard Statement | Code | Class | Reference |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | [5] |
| Harmful in contact with skin | H312 | Acute Toxicity, Dermal (Category 4) | [5] |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) | [5] |
| Causes serious eye damage/irritation | H318/H319 | Serious Eye Damage/Eye Irritation (Category 1/2A) | [5] |
| Harmful if inhaled | H332 | Acute Toxicity, Inhalation (Category 4) | [5] |
Handling Precautions:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
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Do not eat, drink, or smoke when using this product.
First Aid Measures:
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If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
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If on skin: Wash with plenty of water.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Conclusion
2-Fluoro-4-iodophenol is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its distinct reactivity, owing to the presence of both fluorine and iodine substituents, allows for selective and sequential functionalization, making it an important intermediate in the synthesis of complex, biologically active molecules. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists to effectively utilize 2-Fluoro-4-iodophenol in their synthetic endeavors.
